Methyl 3-[3-(dimethylamino)phenyl]propanoate

Catalog No.
S879357
CAS No.
1234503-56-0
M.F
C12H17NO2
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-[3-(dimethylamino)phenyl]propanoate

CAS Number

1234503-56-0

Product Name

Methyl 3-[3-(dimethylamino)phenyl]propanoate

IUPAC Name

methyl 3-[3-(dimethylamino)phenyl]propanoate

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C12H17NO2/c1-13(2)11-6-4-5-10(9-11)7-8-12(14)15-3/h4-6,9H,7-8H2,1-3H3

InChI Key

ZYNQHQZLWXVHII-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=CC(=C1)CCC(=O)OC

Canonical SMILES

CN(C)C1=CC=CC(=C1)CCC(=O)OC

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Methyl 3-[3-(dimethylamino)phenyl]propanoate is an organic compound characterized by its molecular formula C13H17N1O2C_{13}H_{17}N_{1}O_{2} and a molecular weight of approximately 219.28 g/mol. This compound features a propanoate group attached to a dimethylamino-substituted phenyl ring, which contributes to its unique chemical properties and potential biological activities. The presence of the dimethylamino group enhances its lipophilicity, allowing it to permeate biological membranes effectively.

There is no current information available on the mechanism of action of this specific compound.

  • The ester bond can be hydrolyzed, potentially releasing methanol, which can be toxic in high concentrations [].
  • The aromatic ring might raise concerns about potential carcinogenicity, although the specific substitution pattern needs further investigation [].
, including:

  • Esterification: The compound can be synthesized through the reaction of an appropriate alcohol with a carboxylic acid derivative.
  • Oxidation: It can undergo oxidation reactions, leading to the formation of various products depending on the reaction conditions and reagents used.
  • Nucleophilic Substitution: The dimethylamino group can act as a nucleophile, facilitating substitution reactions with electrophiles.

Research indicates that methyl 3-[3-(dimethylamino)phenyl]propanoate exhibits notable biological activities, particularly in the realm of medicinal chemistry. Its structure suggests potential applications as an anticancer agent, as compounds with similar functional groups have shown efficacy in inhibiting tumor growth. The dimethylamino moiety is often associated with increased biological activity due to its ability to interact with various biological targets .

The synthesis of methyl 3-[3-(dimethylamino)phenyl]propanoate can be achieved through several methods:

  • Direct Esterification: This method involves the reaction of 3-(dimethylamino)phenylpropanoic acid with methanol in the presence of an acid catalyst.
  • Silyl Enol Ether Method: A recent study demonstrated a metal-free synthesis using 1,1,1,3,3,3-hexafluoroisopropanol as a solvent and promoter. This approach yielded the desired ester in good yield under mild conditions .
  • Condensation Reactions: Condensation of appropriate amines and acids can also lead to the formation of this compound.

Methyl 3-[3-(dimethylamino)phenyl]propanoate has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for cancer therapies.
  • Chemical Intermediates: It can be utilized in the synthesis of more complex organic molecules.
  • Research: As a model compound, it may be used in studies exploring structure-activity relationships in medicinal chemistry.

Interaction studies involving methyl 3-[3-(dimethylamino)phenyl]propanoate have shown that it can interact with various biological macromolecules. Its ability to cross cellular membranes suggests that it may influence cellular signaling pathways and enzyme activities. Further studies are needed to elucidate its specific interactions and mechanisms of action within biological systems.

Several compounds share structural similarities with methyl 3-[3-(dimethylamino)phenyl]propanoate. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-(dimethylamino)benzoateDimethylamino group on a benzoic acid derivativeMore aromatic character; potential for different reactivity
Methyl 4-(dimethylamino)benzoateDimethylamino group on para positionDifferent electronic properties due to position
Ethyl 2-methyl-3-oxo-3-phenylpropanoateContains an oxo groupEnhanced reactivity due to carbonyl presence

Methyl 3-[3-(dimethylamino)phenyl]propanoate stands out due to its specific arrangement of functional groups and its potential biological activities, particularly as an anticancer agent.

XLogP3

2.1

Dates

Modify: 2024-04-15

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